4-Hexylbiphenyl
Overview
Description
- 4-Hexylbiphenyl (also known as 4-n-hexylbiphenyl ) belongs to the family of biphenyls.
- It is a liquid crystal compound with two phenyl rings connected by a single bond.
- The compound exhibits unique optical properties that can be controlled thermally, rendering it opaque to transparent due to its birefringence feature.
Synthesis Analysis
- The synthesis of 4-Hexylbiphenyl involves chemical reactions to create the specific molecular structure.
- Further details on the synthetic pathways would require a more in-depth study of relevant literature.
Molecular Structure Analysis
- The molecular formula of 4-Hexylbiphenyl is C18H22 with a molecular weight of 238.37 g/mol .
- The compound consists of two phenyl rings connected by a hexyl chain.
Chemical Reactions Analysis
- Specific chemical reactions involving 4-Hexylbiphenyl would depend on its interactions with other compounds.
- Further research would be needed to explore its reactivity and behavior in various contexts.
Physical And Chemical Properties Analysis
- Physical Properties : These include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point.
- Chemical Properties : These describe its ability to react and form new substances, such as flammability and susceptibility to corrosion.
Scientific Research Applications
Crystal Structures and Odd-Even Effects : Research has investigated the crystal structures of 4-cyano-4-hexylbiphenyl (6CB) and its relation to odd-even effects in liquid crystals. This study highlights the impact of the hexyl chain length on the melting points and crystal structures, demonstrating how molecular packing modes vary between compounds with odd and even carbon numbers in their alkyl chains. Such investigations are crucial for understanding the fundamental properties of liquid crystals and their applications in display technologies (Kuribayashi & Hori, 1999).
Birefringence and Electric Dipole Moment Relationships : Another study focused on the birefringence and electric dipole moment of 4-cyano-4′-n-hexylbiphenyl (6CB) and 4-cyano-4′-n-heptylbyphenyl (7CB), examining their relationship with temperature, magnetic fields, and molecular geometry. This research provides insights into the physical properties of liquid crystal molecules and their behavior under external influences, which is essential for the development of advanced liquid crystal devices (Iglesias & Baron, 1991).
Hexatic and Crystal Phase Transitions : The study of thin free-standing liquid-crystal films of n-heptyl-4'-n-pentyloxylbiphenyl-4-carboxylate (75OBC) revealed hexatic and crystal phase transitions, contributing to the understanding of phase behavior in liquid crystals. This knowledge is crucial for the design and optimization of liquid crystal-based materials with specific thermal and structural properties (Geer et al., 1991).
Safety And Hazards
Future Directions
- Ongoing research may reveal novel applications, improved synthesis methods, and further insights into its behavior.
- Researchers should explore its potential in various fields, including materials science and environmental applications.
properties
IUPAC Name |
1-hexyl-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVQXPWEVJKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208348 | |
Record name | 4-Hexylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexylbiphenyl | |
CAS RN |
59662-31-6 | |
Record name | 4-Hexyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59662-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059662316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hexylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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